molecular formula C11H16N2O3S2 B4923619 N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B4923619
M. Wt: 288.4 g/mol
InChI Key: RLKRYLZGZKYLPE-UHFFFAOYSA-N
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Description

N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and proteins through hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. The carboxamide group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene-2-sulfonyl group enhances its potential as a bioactive molecule, while the piperidine ring provides structural stability and versatility in chemical reactions.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-12-11(14)9-4-6-13(7-5-9)18(15,16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKRYLZGZKYLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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